molecular formula C65H71Cl2P2Ru-3 B12348006 (R)RuCl[(pcymene)(DMBINAP)]Cl

(R)RuCl[(pcymene)(DMBINAP)]Cl

Cat. No.: B12348006
M. Wt: 1086.2 g/mol
InChI Key: AQQUDTOPASLIHO-UHFFFAOYSA-L
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Description

®RuCl[(pcymene)(DMBINAP)]Cl, also known as Chloro®-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthylruthenium(II) chloride, is a chiral ruthenium complex. This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the chiral ligand DMBINAP (2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl) imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®RuCl[(pcymene)(DMBINAP)]Cl typically involves the reaction of ruthenium chloride with the chiral ligand DMBINAP in the presence of p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the complex. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of ®RuCl[(pcymene)(DMBINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically produced in powder form and stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

®RuCl[(pcymene)(DMBINAP)]Cl undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: The major products are the corresponding reduced forms of the substrates, such as alkanes or alcohols.

    Oxidation: Oxidized products such as ketones or epoxides.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

®RuCl[(pcymene)(DMBINAP)]Cl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the production of pharmaceuticals and fine chemicals.

    Biology: Employed in the synthesis of biologically active compounds, including natural products and drug candidates.

    Medicine: Investigated for its potential in the development of new therapeutic agents due to its ability to catalyze the formation of chiral molecules.

    Industry: Utilized in the production of high-value chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of ®RuCl[(pcymene)(DMBINAP)]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen or other reactive species. The chiral ligand DMBINAP induces enantioselectivity by creating a chiral environment around the ruthenium center, which influences the stereochemistry of the reaction products. The p-cymene ligand stabilizes the complex and facilitates the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®RuCl[(pcymene)(DMBINAP)]Cl is unique due to the presence of the DMBINAP ligand, which provides enhanced steric and electronic properties compared to other ligands. This results in higher enantioselectivity and efficiency in catalytic reactions, making it a preferred choice for certain asymmetric syntheses .

Properties

Molecular Formula

C65H71Cl2P2Ru-3

Molecular Weight

1086.2 g/mol

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;carbanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride

InChI

InChI=1S/C52H48P2.C10H14.3CH3.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h9-32H,1-8H3;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2

InChI Key

AQQUDTOPASLIHO-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+]

Origin of Product

United States

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